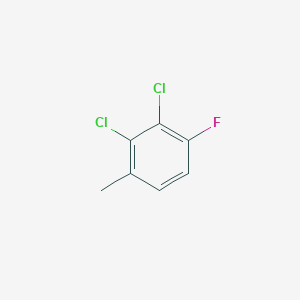
2,3-Dichloro-4-fluorotoluene
描述
2,3-Dichloro-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 4-methylbenzene (toluene). The process involves the following steps:
Chlorination: Toluene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions to introduce the fluorine atom at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 2,3-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,3-dichloro-1-hydroxy-4-methylbenzene or 2,3-dichloro-1-amino-4-methylbenzene can be formed.
Oxidation Products: Products like 2,3-dichloro-1-fluoro-4-methylbenzoic acid or 2,3-dichloro-1-fluoro-4-methylbenzaldehyde.
Reduction Products: Products like 2,3-dichloro-1-fluoro-4-methylcyclohexane.
科学研究应用
2,3-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,3-Dichloro-4-fluorotoluene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies depending on the derivative and the target system. For example, in antimicrobial studies, it may disrupt cell membrane integrity or interfere with essential metabolic processes.
相似化合物的比较
- 2,4-Dichloro-1-fluoro-4-methylbenzene
- 2,3-Dichloro-1-fluoro-5-methylbenzene
- 2,3-Dichloro-1-fluoro-4-ethylbenzene
Comparison: 2,3-Dichloro-4-fluorotoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions or different biological activity. The presence of both chlorine and fluorine atoms in specific positions can lead to unique electronic effects, making it distinct from other derivatives.
属性
分子式 |
C7H5Cl2F |
|---|---|
分子量 |
179.02 g/mol |
IUPAC 名称 |
2,3-dichloro-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
InChI 键 |
HIXXDQPJVORCDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













